molecular formula C17H24BrNO4 B6086035 Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate CAS No. 4177-73-5

Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B6086035
CAS No.: 4177-73-5
M. Wt: 386.3 g/mol
InChI Key: NAUHNWUDZGTMMB-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a brominated dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-4,5-dimethoxybenzyl bromide.

    Piperidine Formation: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to form the piperidine derivative.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Oxidized products such as ketones or aldehydes.

    Reduction: Reduced products such as alcohols.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for drug discovery.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the piperidine ring are key structural features that enable the compound to bind to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

    1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    Methyl piperidine-4-carboxylate: Similar ester functionality but lacks the brominated phenyl group.

    2-Bromo-4,5-dimethoxybenzyl alcohol: Precursor in the synthesis with similar brominated phenyl group but lacks the piperidine ring.

The uniqueness of this compound lies in its combination of a brominated phenyl group with a piperidine ring and an ethyl ester functionality, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-4-23-17(20)12-5-7-19(8-6-12)11-13-9-15(21-2)16(22-3)10-14(13)18/h9-10,12H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHNWUDZGTMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362397
Record name Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4177-73-5
Record name Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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